molecular formula C19H9Cl2F3N4S B10946429 4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile

4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile

Cat. No.: B10946429
M. Wt: 453.3 g/mol
InChI Key: HTWYKSRZEGPREJ-UHFFFAOYSA-N
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Description

4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile is a complex heterocyclic compound It is characterized by its unique structure, which includes multiple rings and various functional groups such as amino, dichlorophenyl, methyl, trifluoromethyl, and thia-diazatricyclo components

Preparation Methods

The synthesis of 4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds, which are then subjected to various reactions such as cyclization, substitution, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like acids or bases. The major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile include other heterocyclic compounds with similar structural features. These compounds may share some properties but differ in their specific functional groups or ring structures. Examples include:

These compounds highlight the uniqueness of 4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[740

Properties

Molecular Formula

C19H9Cl2F3N4S

Molecular Weight

453.3 g/mol

IUPAC Name

4-amino-6-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile

InChI

InChI=1S/C19H9Cl2F3N4S/c1-7-4-12(19(22,23)24)27-18-13(7)15-16(29-18)14(10(6-25)17(26)28-15)9-3-2-8(20)5-11(9)21/h2-5H,1H3,(H2,26,28)

InChI Key

HTWYKSRZEGPREJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=C(C(=N3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F

Origin of Product

United States

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